molecular formula C15H14BrNO4 B564459 (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol CAS No. 193761-53-4

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Cat. No. B564459
CAS RN: 193761-53-4
M. Wt: 352.184
InChI Key: HQGAJOFIQLBIIM-CQSZACIVSA-N
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Description

The compound “(S)-3-(4-(benzyloxy)-3-nitrophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid” has a CAS Number of 5191-61-7 . It has a molecular weight of 416.42400 and a molecular formula of C21H24N2O7 .

Scientific Research Applications

  • Synthesis of (R,R)-formoterol : (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol serves as a crucial intermediate in the synthesis of (R,R)-formoterol, a medically significant compound (Ji Ya-fei, 2010). Formoterol is a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

  • Enantioselective synthesis : The compound is synthesized through various methods, including an enantioselective reduction process that yields high purity and efficiency, which is crucial for pharmaceutical applications (张宝华 史兰香, S. Baohua, 2013).

  • Lanthanide coordination compounds : It has been used in the synthesis of lanthanide coordination compounds. The electron-withdrawing and electron-donating groups on the compound influence the photoluminescent properties of these materials, which can be important in materials science and optics (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

  • Formation of heterocyclic compounds : It is involved in the formation of various heterocyclic systems, a process that is important in the development of new pharmaceuticals and materials (S. Sunder, N. Peet, 1979).

  • Reactions with carbanions : It reacts with the anions of substituted benzylmalononitriles, a process studied for understanding the kinetics and mechanisms of such reactions, which are fundamental to organic chemistry and synthesis (C. F. Bernasconi, J. Ni, 1993).

properties

IUPAC Name

(1S)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGAJOFIQLBIIM-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H](CBr)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652363
Record name (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

CAS RN

193761-53-4
Record name (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

from 2-bromo-4′-benzyloxy-3′-nitroacetophenone and 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine comprising the sequential steps of: (a) reducing 2-bromo-4′-benzyloxy-3′-nitroacetophenone with about one equivalent of a borane reagent in the presence of a catalytic amount of a single enantiomer of an oxazaborolidine derived from cis 1-amino-2-indanol to produce substantially enantiomerically pure α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol (FBH); (b) reducing the α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol with hydrogen in the presence of a noble metal catalyst to produce an aniline FBH2; (c) formylating the aniline with formic acid and acetic anhydride to produce a compound of formula FBH3:
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